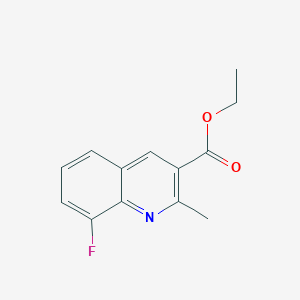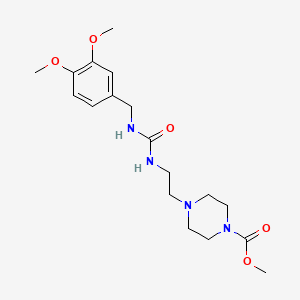
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of a fluorine atom and an ester group in the molecule may influence its reactivity and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multistep reactions. For instance, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were prepared through a multistep synthesis, with the key step being the formation of the C-7 fatty amide derivative . Another study describes the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate as an intermediate for antibacterial fluoroquinolones . These methods often involve the use of sodium azide, zinc, and ammonium chloride for the formation of specific functional groups on the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring structure consisting of a benzene ring and a pyridine ring. The introduction of substituents such as fluorine atoms and ester groups can significantly alter the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions. For example, the synthesis of new fluorinated derivatives of quinolinecarboxylic acids involves the interaction of quinolone-3-carboxylic acid hydrazides with ethyl esters of 3-ethoxy-2-(polyfluorobenzoyl)acrylic acid, followed by intramolecular cyclization to form oxadiazinoquinoline derivatives . Another study reports the synthesis of ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates through nucleophilic addition and cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the quinoline core. The introduction of fluorine atoms typically increases the lipophilicity of the molecule, which can enhance its ability to penetrate biological membranes. The ester group may also affect the compound's solubility in organic solvents and its susceptibility to hydrolysis under physiological conditions.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Derivatives
Research has shown the possibility of synthesizing fluorinated derivatives of quinolinecarboxylic acids, including 8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester. Such derivatives have been obtained through the interaction of quinolone-3-carboxylic acid hydrazides with ethyl esters of 3-ethoxy-2-(polyfluorobenzoyl)acrylic acid, leading to cyclization and the formation of 1,3,4-oxadiazinoquinoline derivatives (Nosova et al., 2002).
Antibacterial Activity
Some ethyl esters derived from 8-Fluoro-2-methylquinoline-3-carboxylic acid have demonstrated antibacterial properties. The process involves alkylation with substituted-benzyl chlorides and subsequent treatment with piperazine or N-methylpiperazine. These compounds have exhibited good antibacterial activities, indicating their potential use in combating bacterial infections (Sheu et al., 1998).
Antiviral Activity
Some derivatives of 8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester have been explored for antiviral activity. Research involving substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, including derivatives with fluorine, has been conducted to assess their effectiveness against viruses like bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV). Although not all compounds showed activity against these viruses, some demonstrated potential in suppressing virus replication (Ivashchenko et al., 2014).
Direcciones Futuras
Quinoline and its derivatives have potential biological and pharmaceutical activities, making them valuable in drug research and development . Therefore, future research could focus on exploring these activities further and developing new synthesis methods for quinoline derivatives, including “8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester”.
Propiedades
IUPAC Name |
ethyl 8-fluoro-2-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-3-17-13(16)10-7-9-5-4-6-11(14)12(9)15-8(10)2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFKJIJVFZLZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-(diethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2525391.png)


![3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2525394.png)

![(4-Methylpiperazin-1-yl)-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methanone](/img/structure/B2525396.png)
![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-fluorobenzoic acid](/img/structure/B2525397.png)
![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2525402.png)
![3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2525403.png)
![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2525406.png)

![1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2525409.png)
![N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2525412.png)